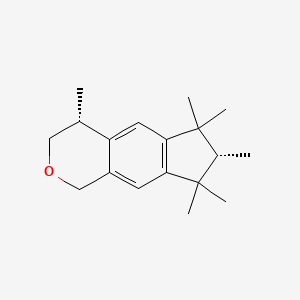

Hexamethylindanopyran, (4R,7S)-

Description

Contextualization within Polycyclic Musk Compounds in Chemical Literature

Polycyclic musks (PCMs) emerged in the mid-20th century as a chemically stable and cost-effective alternative to the original synthetic nitro musks, which faced restrictions due to safety and environmental concerns. publisherspanel.com This class of compounds, characterized by their condensed aromatic ring structures, includes well-known substances like Tonalide (AHTN) and Galaxolide (HHCB). publisherspanel.comindustrialchemicals.gov.au Galaxolide, first synthesized in 1965, rapidly became a dominant force, alongside Tonalide, with their combined usage accounting for the vast majority of the polycyclic musk market. publisherspanel.com

These synthetic fragrances are valued for their persistent, clean, and sweet musky odor, making them ubiquitous ingredients in a wide array of consumer goods, from fine perfumes and cosmetics to detergents and fabric softeners. wikipedia.orgindustrialchemicals.gov.au The primary route of entry for these compounds into the environment is through wastewater, as they are washed off skin and clothes and pass through sewage treatment plants. oup.com Their chemical properties, particularly high lipophilicity (a tendency to dissolve in fats and oils), lead to their persistence in the environment and potential for bioaccumulation in aquatic organisms. publisherspanel.com This environmental persistence has made the entire class of polycyclic musks, including Hexamethylindanopyran, a subject of extensive environmental and chemical research. mdpi.comnih.gov

Significance of Stereoisomerism in Chemical and Biological Research

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of paramount importance in chemistry and biology. studysmarter.co.uklibretexts.org For Hexamethylindanopyran, which has two chiral centers, this results in four distinct stereoisomers: (4R,7S), (4S,7R), (4R,7R), and (4S,7S). wikipedia.org

Commercial Galaxolide is sold as a mixture of these isomers. wikipedia.org However, research has demonstrated that not all isomers contribute equally to its characteristic scent. The (4S,7R) and (4S,7S) forms are reported to be the most potent contributors to the musk fragrance, with exceptionally low odor thresholds. wikipedia.orgepa.gov This highlights a key principle of biological stereospecificity: the interaction between a chiral molecule (the odorant) and a biological receptor (in the nose) is highly dependent on the three-dimensional shape of the molecule. libretexts.org

Furthermore, the stereochemistry of Hexamethylindanopyran significantly influences its environmental fate. While it is used as a mixture, studies have shown that the ratios of these isomers can change in different environmental compartments, such as wastewater and fish tissues. This indicates that stereoselective processes—preferential degradation or bioaccumulation of certain isomers over others—are occurring. ca.gov This enantiomer-specific behavior is a critical area of research, as understanding the fate of the individual, biologically active isomers is necessary for a complete environmental risk assessment. nih.govresearchgate.net

Table 1: Stereoisomers of Hexamethylindanopyran (HHCB) This table lists the known stereoisomers of the parent compound.

| Isomer Name | Stereochemical Configuration | Olfactory Contribution |

|---|---|---|

| Hexamethylindanopyran, (4S,7R)- | (4S, 7R) | Reported as a powerful musk note. wikipedia.org |

| Hexamethylindanopyran, (4S,7S)- | (4S, 7S) | Reported as a powerful musk note. wikipedia.org |

| Hexamethylindanopyran, (4R,7R)- | (4R, 7R) | Reported to have little to no odor. epa.gov |

| Hexamethylindanopyran, (4R,7S)- | (4R, 7S) | Reported to have little to no odor. epa.gov |

Overview of Current Research Trajectories for (4R,7S)-Hexamethylindanopyran

Modern academic research on Hexamethylindanopyran, and specifically its isomers like (4R,7S)-, is largely centered on its environmental lifecycle and potential biological interactions. Key research trajectories include:

Environmental Fate and Ecotoxicology: A primary focus of research is tracking the presence and behavior of Hexamethylindanopyran isomers in aquatic systems. mdpi.com Studies frequently detect HHCB in surface water, wastewater effluent, and sediment, often at significant concentrations. mdpi.comoup.com Research has moved towards enantioselective analysis to understand how individual isomers, including (4R,7S)-, are transported, degraded, and accumulated. nih.gov Ecotoxicological studies investigate the effects of the HHCB mixture on various aquatic organisms, including algae, invertebrates, and fish, to determine endpoints like the Predicted No Effect Concentrations (PNEC). mdpi.comnih.gov

Endocrine System Interactions: A significant area of toxicological research is the potential for polycyclic musks to interact with the endocrine (hormone) system. Some studies have reported that HHCB exhibits weak estrogenic activity and can interact with estrogen receptors. tiiips.com This line of inquiry seeks to determine if environmental exposure levels could pose a risk to the endocrine systems of wildlife or humans.

Table 2: Selected Research Findings on HHCB Concentrations in Environmental Samples This table presents a selection of reported concentrations of the parent compound HHCB in various environmental matrices from published research, illustrating its widespread presence.

| Sample Matrix | Location | Concentration Range (ng/L or µg/g) | Reference |

|---|---|---|---|

| Surface Water | Berlin, Germany | 70 - 1590 ng/L | mdpi.com |

| Surface Water | Berlin, Germany | 20 - 12,500 ng/L | mdpi.com |

| Sediment (Highest Conc.) | Sewage Treatment Plant | up to 63 mg/kg dry wt (63,000 µg/g) | oup.com |

| Body Lotion/Cream | - | up to 3740 µg/g | ca.gov |

| Deodorant | - | up to 2250 µg/g | ca.gov |

| Laundry Detergent | - | up to 84.9 µg/g | ca.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

252933-49-6 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

InChI |

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |

InChI Key |

ONKNPOPIGWHAQC-NWDGAFQWSA-N |

Isomeric SMILES |

C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |

Canonical SMILES |

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Origin of Product |

United States |

Stereochemical Investigations of Hexamethylindanopyran

Elucidation of Chiral Centers and Absolute Configuration at C-4 and C-7

The structure of Hexamethylindanopyran features a cyclopenta[g]-2-benzopyran core. Within this framework, the carbon atoms at positions 4 and 7 are chiral centers. The designation (4R,7S) refers to the absolute configuration at these two stereocenters, which describes the precise three-dimensional arrangement of the atoms. ontosight.ainih.govwikipedia.org

The absolute configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where 'R' (from the Latin rectus for right) and 'S' (from the Latin sinister for left) describe the orientation of the substituents. wikipedia.org For Hexamethylindanopyran, (4R,7S)-, the substituents at carbon 4 are arranged in an 'R' configuration, while those at carbon 7 exhibit an 'S' configuration. nih.gov The determination and confirmation of this specific spatial arrangement are typically achieved through advanced analytical techniques, with X-ray crystallography being a definitive method for elucidating the absolute stereochemistry of chiral molecules in their crystalline form. wikipedia.org

Comparative Analysis of Hexamethylindanopyran Stereoisomers: (4R,7R)-, (4S,7S)-, (4S,7R)-, and (4R,7S)-

Hexamethylindanopyran exists as four primary stereoisomers, which can be grouped into two pairs of enantiomers ((4R,7S) and (4S,7R); (4R,7R) and (4S,7S)) and their corresponding diastereomeric relationships. While all stereoisomers share the same molecular formula (C₁₈H₂₆O) and connectivity, their different spatial arrangements lead to distinct properties. ontosight.ai

The (4R,7S) and (4S,7R) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (4R,7R) and (4S,7S) isomers constitute another enantiomeric pair. The relationship between any member of one enantiomeric pair and any member of the other is diastereomeric (stereoisomers that are not mirror images).

While detailed comparative data across all four isomers is limited in publicly available literature, notable differences have been observed. For instance, molecular docking simulations have indicated that the (4R,7S)-isomer exhibits a 23% weaker binding affinity for the human olfactory receptor OR5AN1 compared to its diastereomer, the (4S,7S)-isomer. vulcanchem.com This difference in receptor interaction highlights how subtle changes in stereochemistry can influence biological activity. Technical grade Galaxolide, a common trade name for this compound, is often sold as a mixture of these stereoisomers. industrialchemicals.gov.au

Methodologies for Stereochemical Purity Assessment and Confirmation

Ensuring the stereochemical purity of a specific isomer like (4R,7S)-Hexamethylindanopyran is crucial for research and potential applications, as different stereoisomers can exhibit varied biological activities and properties. A range of analytical techniques is employed to separate, identify, and quantify individual stereoisomers in a sample.

Chromatographic Methods: Chiral chromatography is the most direct and widely used method for separating enantiomers and diastereomers. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP) can effectively resolve the different stereoisomers of Hexamethylindanopyran, allowing for their quantification and the assessment of enantiomeric or diastereomeric excess. GC-mass spectrometry (GC-MS) can be used for the screening and identification of these compounds in various matrices. mst.dk

Spectroscopic and Chiroptical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as those using chiral shift reagents or the Nuclear Overhauser Effect (NOESY), can be used to distinguish between stereoisomers by providing detailed information about the spatial arrangement of atoms within the molecule. numberanalytics.com

Chiroptical Spectroscopy: Techniques like Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) measure the differential interaction of chiral molecules with polarized light, providing information on the absolute configuration and enantiomeric purity. wikipedia.org

Asymmetric Synthesis: Beyond assessment, achieving high stereochemical purity begins with the synthesis itself. Modern synthetic strategies increasingly employ asymmetric catalysis to selectively produce a desired stereoisomer. For instance, methods involving the ruthenium-catalyzed asymmetric hydrogenation of specific precursors have been developed to synthesize specific stereoisomers of Hexamethylindanopyran with high asymmetric induction, thereby producing a product with high stereochemical purity from the outset.

Table of Mentioned Compounds

Synthetic Pathways and Methodological Advancements for 4r,7s Hexamethylindanopyran

Historical and Contemporary Synthesis Approaches

The synthesis of Hexamethylindanopyran, commercially known as Galaxolide, has evolved from racemic preparations to highly stereoselective methods. Initially, the focus was on the construction of the core indanopyran skeleton, with less emphasis on the specific stereoisomers. However, as the distinct olfactory properties of the different isomers became known, with the (4S,7R) and (4S,7S) forms being the most potent, the development of stereoselective syntheses became a primary objective. wikipedia.org

Cyclization Reactions in Hexamethylindanopyran Core Formation

The formation of the tricyclic indanopyran framework is a critical step in the synthesis of Hexamethylindanopyran. A common strategy involves the reaction of a pentamethylindane derivative with a C2 synthon that forms the pyran ring.

A patented method describes the final cyclization step to form the (4S, 7RS)-Galaxolide, which is a mixture containing the desired (4R,7S) isomer. This involves the reaction of (S)-hexamethyl indanol with paraformaldehyde. google.com This acid-catalyzed reaction proceeds through the formation of a hemiacetal followed by an intramolecular electrophilic aromatic substitution to close the pyran ring. The use of reagents like phosphorus pentachloride can facilitate this cyclization. google.com

Alkylation and Hydrogenation Steps for Methyl Group Incorporation

The incorporation of the numerous methyl groups on the indane structure is typically achieved through a series of alkylation and related reactions. The synthesis often starts from simpler aromatic precursors which are then elaborated.

A key intermediate, pentamethylindane, can be synthesized through Friedel-Crafts alkylation reactions. For instance, the reaction of α-methylstyrene with tert-amylene is a known route to 1,1,2,3,3-pentamethylindane. researchgate.net The subsequent introduction of the sixth methyl group and the functional group necessary for the pyran ring formation often involves multiple steps.

Hydrogenation is a crucial step in many synthetic routes, particularly in asymmetric approaches where a prochiral olefin is hydrogenated to set a stereocenter. For example, in the synthesis of related chiral fragrances, asymmetric hydrogenation of a 3-aryl-2-methylacrylic acid is a key step to introduce a chiral methyl-substituted carbon. researchgate.net

Stereoselective Synthesis Methodologies for the (4R,7S)-Isomer

Achieving the specific (4R,7S) configuration requires precise control over the formation of the two stereocenters. This is primarily accomplished through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in Directed Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of Hexamethylindanopyran isomers. A notable advancement is the use of transition metal catalysts with chiral ligands.

A key development in this area is the ruthenium-catalyzed asymmetric hydrogenation of an α-aryl acrylic acid intermediate. researchgate.net By employing a catalytic system prepared in situ from [Ru(benzene)Cl₂]₂ and the chiral diphosphine ligand (S)-BINAP, researchers have achieved asymmetric inductions of up to 89%. researchgate.net This reaction establishes the stereochemistry at the C4 position, which then directs the subsequent cyclization to form the desired diastereomers. The choice of catalyst and reaction conditions is critical for maximizing the enantiomeric excess (ee).

| Catalyst System | Substrate | Solvent | Pressure (atm) | Asymmetric Induction (ee) | Reference |

| [Ru(benzene)Cl₂]₂ / (S)-BINAP | α-Aryl acrylic acid | Methanol | - | up to 89% | researchgate.net |

| Ir-catalyst / Phosphino-oxazoline ligand | Olefin intermediate | - | - | 33% | researchgate.net |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is another effective strategy to control stereochemistry during the synthesis. A chiral auxiliary is a temporary stereogenic group that is incorporated into the molecule to direct a subsequent stereoselective reaction. bohrium.com

| Reaction Step | Reagents and Conditions | Product | Yield/Purity | Reference |

| Grignard Reaction | Bromo pentamethyl indane, Mg | Grignard reagent | - | google.com |

| Silane Formation | Grignard reagent, Tetramethoxysilane | Pentamethyl indane silane | - | google.com |

| Asymmetric Hiyama Cross-Coupling | Pentamethyl indane silane, Racemic 2-bromopropionate, NiCl₂, (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane | (S)-Hexamethyl indane acid ester | - | google.com |

| Reduction | (S)-Hexamethyl indane acid ester, Diisobutylaluminum hydride (DIBAL-H) | (S)-Hexamethyl indanol | - | google.com |

| Cyclization | (S)-Hexamethyl indanol, Paraformaldehyde, PCl₅ | (4S, 7RS)-Galaxolide | Overall 40% yield, 91% optical purity | google.comgoogle.com |

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

In asymmetric hydrogenation, for instance, the choice of the chiral phosphine (B1218219) ligand is critical. While (S)-BINAP has shown good results, other ligands such as MeO-BIPHEP have also been explored for similar transformations in fragrance synthesis, sometimes leading to even higher enantiomeric excesses. researchgate.net The addition of a base, such as triethylamine, can also influence the reaction rate and selectivity.

For chiral auxiliary-mediated approaches, the structure of the auxiliary itself and the Lewis acid used to promote the reaction can have a profound impact on the diastereoselectivity. The conditions for the removal of the auxiliary must also be carefully chosen to avoid racemization of the product. The development of more efficient and recyclable chiral auxiliaries is an ongoing area of research.

Solvent Polarity and Temperature Regulation

The choice of solvent and the precise control of temperature are critical parameters in the diastereoselective synthesis of (4R,7S)-Hexamethylindanopyran. These factors significantly influence reaction rates, equilibria, and the stereochemical outcome of key cyclization steps.

The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway. In reactions like the Paternò-Büchi reaction, which can be analogous to certain cyclization steps in the synthesis of polycyclic compounds, solvent polarity has been shown to impact diastereoselectivity. uni-koeln.deresearchgate.net For instance, non-polar solvents are often preferred in certain photochemical cycloadditions to achieve higher stereoselectivity. mdpi.comthieme-connect.com The table below illustrates a hypothetical effect of solvent polarity on the diastereomeric ratio and yield of a key cyclization step in the synthesis of a hexamethylindanopyran derivative, based on general principles observed in related reactions.

Table 1: Illustrative Effect of Solvent Polarity on a Key Cyclization Step

| Solvent | Polarity Index | Diastereomeric Ratio (4R,7S : other isomers) | Yield (%) |

| n-Hexane | 0.1 | 85 : 15 | 70 |

| Toluene | 2.4 | 80 : 20 | 75 |

| Dichloromethane | 3.1 | 70 : 30 | 85 |

| Acetonitrile | 5.8 | 60 : 40 | 82 |

| Methanol | 6.6 | 55 : 45 | 78 |

This table is illustrative and based on general trends in diastereoselective reactions.

Temperature regulation is equally critical. Lower temperatures often enhance selectivity by favoring the formation of the thermodynamically more stable product and minimizing side reactions. thieme-connect.com In many stereoselective reactions, a significant dependence of the diastereomeric ratio on temperature is observed, with lower temperatures generally leading to higher diastereoselectivity. mdpi.com For instance, in a patented synthesis method for a related stereoisomer, a reduction step is carried out at -78°C to control the stereochemical outcome. scientificupdate.com

Catalyst Loading and Ligand Design

The enantioselective synthesis of (4R,7S)-Hexamethylindanopyran relies heavily on the use of chiral catalysts and ligands to control the stereochemistry of the final product. The design of these catalysts and the optimization of their loading are central to achieving high yields and enantiomeric excess.

Ligand Design: The synthesis of chiral indane derivatives often employs transition metal catalysts paired with chiral ligands. researchgate.netpremiumbeautynews.comdocumentsdelivered.com For instance, rhodium-catalyzed asymmetric intramolecular additions have been successful using chiral phosphine ligands like MonoPhos. premiumbeautynews.comdocumentsdelivered.com In a patented synthesis of a stereoisomer of Hexamethylindanopyran, a nickel chloride catalyst is used in conjunction with the chiral ligand (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane to induce asymmetry. scientificupdate.com The choice of ligand is critical as it creates a chiral environment around the metal center, which directs the approach of the substrate and controls the formation of the desired stereoisomer. researchgate.net

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a key parameter to optimize. While a higher catalyst loading can increase the reaction rate, it also increases costs and can sometimes lead to a decrease in selectivity or the formation of by-products. mdpi.comnih.gov Conversely, a very low catalyst loading may result in an impractically slow reaction or incomplete conversion. thieme-connect.com Optimization studies aim to find the lowest possible catalyst loading that still provides a high yield and selectivity in a reasonable timeframe. researchgate.netresearchgate.net The following table provides a representative example of how catalyst loading can influence the yield and enantioselectivity of an asymmetric reaction.

Table 2: Representative Effect of Catalyst Loading on an Asymmetric Synthesis Step

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 0.5 | 24 | 65 | 90 |

| 1.0 | 12 | 85 | 92 |

| 2.0 | 6 | 95 | 92 |

| 3.0 | 6 | 95 | 88 |

| 5.0 | 4 | 96 | 85 |

This table is illustrative and based on general trends in asymmetric catalysis.

Green Chemistry Principles in (4R,7S)-Hexamethylindanopyran Synthesis

The fragrance industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. thieme-connect.com These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. scilit.com

Key green chemistry strategies applicable to the synthesis of (4R,7S)-Hexamethylindanopyran include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. documentsdelivered.comwikipedia.orgresearchgate.net This includes the use of bio-derived solvents or supercritical fluids like CO2. wikipedia.org

Biocatalysis: Employing enzymes or whole-cell systems to carry out specific synthetic steps. researchgate.netcnr.itnih.govrsc.orgacs.org Biocatalysts can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. This is already a key feature of the asymmetric synthesis of this compound.

The following table lists some common green solvents and their relevant properties, which could be considered as alternatives in the synthesis of (4R,7S)-Hexamethylindanopyran.

Table 3: Properties of Selected Green Solvents

| Solvent | Source | Boiling Point (°C) | Key Features |

| Water | Renewable | 100 | Non-toxic, non-flammable |

| Ethanol | Biomass | 78 | Biodegradable, low toxicity |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | 80 | Higher boiling point than THF, forms azeotrope with water |

| Cyrene™ (dihydrolevoglucosenone) | Cellulose (B213188) | 227 | High polarity, biodegradable |

| Supercritical CO₂ | Recycled | 31 (critical temp.) | Non-toxic, non-flammable, easily removed |

Analytical Techniques for Reaction Monitoring and Process Control

Effective monitoring and control of the synthetic process are essential for ensuring the consistent production of (4R,7S)-Hexamethylindanopyran with high purity and stereoselectivity. Process Analytical Technology (PAT) provides a framework for achieving this through real-time analysis and control of critical process parameters. nih.govresearchgate.netmt.comnews-medical.netblazingprojects.comchemanager-online.comresearchgate.net

A variety of analytical techniques can be employed for reaction monitoring and process control in the synthesis of this compound. These techniques can be used to track the consumption of reactants, the formation of intermediates and products, and to determine the stereochemical purity of the final product.

Table 4: Analytical Techniques for Monitoring the Synthesis of (4R,7S)-Hexamethylindanopyran

| Technique | Application | Information Provided |

| In-situ Infrared (IR) Spectroscopy | Real-time reaction monitoring. magritek.com | Concentration of functional groups, reaction kinetics, detection of intermediates. |

| In-situ Raman Spectroscopy | Real-time reaction monitoring. magritek.com | Complementary to IR, good for non-polar bonds and aqueous systems. |

| High-Performance Liquid Chromatography (HPLC) | At-line or off-line analysis. researchgate.net | Separation and quantification of reactants, products, and by-products. Chiral HPLC can determine enantiomeric and diastereomeric purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Off-line analysis of final product and intermediates. chromatographyonline.comshimadzu.comsrce.hroup.com | Identification and quantification of volatile components, purity assessment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Off-line structural elucidation and on-line reaction monitoring. magritek.com | Detailed structural information, quantification, and kinetic analysis. |

| Mass Spectrometry (MS) | On-line reaction monitoring and off-line analysis. researchgate.netnih.govacs.org | Molecular weight information, identification of intermediates and products. |

The integration of these analytical tools allows for a deeper understanding of the reaction mechanism and enables tighter control over the manufacturing process, leading to improved yield, purity, and consistency of the final (4R,7S)-Hexamethylindanopyran product.

Molecular Interactions and Olfactory Receptor Binding Mechanisms of 4r,7s Hexamethylindanopyran

Olfactory Receptor (OR) Superfamily: G Protein-Coupled Receptors (GPCRs) in Odorant Recognition

The detection of odorants in mammals is a complex process mediated by olfactory receptors (ORs), which represent the largest superfamily of G protein-coupled receptors (GPCRs). nih.gov These receptors are located on the surface of olfactory sensory neurons (OSNs) within the olfactory epithelium. nih.govgoogle.comresearchgate.net The discovery of this extensive gene family, which comprises approximately 400 functional genes in humans, was a pivotal moment in understanding the molecular basis of smell. wikipedia.orgnih.gov

Like other GPCRs, ORs are characterized by a structure that spans the cell membrane seven times. google.comfrontiersin.org This structure includes three intracellular and three extracellular loops. frontiersin.orgnih.gov When an odorant molecule, such as (4R,7S)-Hexamethylindanopyran, binds to an OR, it induces a conformational change in the receptor. nih.govtandfonline.com This change triggers the activation of an associated G protein, specifically the olfactory-specific Gαolf. google.comresearchgate.net The activated G protein then stimulates adenylate cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). nih.govgoogle.com This second messenger, cAMP, opens cyclic nucleotide-gated ion channels, causing an influx of cations like calcium. google.com This influx depolarizes the neuron and generates an action potential that travels to the olfactory bulb in the brain, where the signal is further processed, ultimately leading to the perception of a specific odor. nih.govbiorxiv.org

Combinatorial Coding and Specificity in Odorant-Receptor Interactions

The olfactory system employs a sophisticated strategy known as combinatorial coding to recognize and discriminate among a vast number of different odorants. frontiersin.orgnih.gov This principle dictates that a single odorant can be recognized by multiple olfactory receptors, and conversely, a single olfactory receptor can be activated by multiple different odorants. wikipedia.orgnih.gov The identity of a particular smell is therefore not encoded by a single, highly specific receptor, but rather by the unique combination of activated receptors. frontiersin.orgarxiv.org

This combinatorial approach provides the olfactory system with an immense discriminatory capacity. arxiv.org Even subtle changes in the chemical structure of an odorant, or variations in its concentration, can alter the specific combination of activated ORs, potentially leading to a change in the perceived odor quality. nih.gov For instance, different musk compounds, including polycyclic musks like the isomers of Hexamethylindanopyran, activate distinct yet overlapping sets of glomeruli in the olfactory bulb, which are clusters of nerve endings that receive input from OSNs expressing the same OR. researchgate.netnih.gov

While the combinatorial code allows for broad recognition, there is also a degree of specificity in odorant-receptor interactions. Some individuals exhibit specific anosmia, the inability to perceive a particular odor, which can be linked to genetic variations in specific ORs. biorxiv.orgnih.gov In the case of Galaxolide, a mixture of isomers including (4R,7S)-Hexamethylindanopyran, specific anosmia has been observed and linked to a novel musk receptor, OR4D6. biorxiv.org This indicates that while multiple receptors may be involved in perceiving the "musk" quality, certain receptors play a more critical role in the detection of specific musk compounds. biorxiv.org

Mechanistic Insights into (4R,7S)-Hexamethylindanopyran Olfactory Activation

The activation of an olfactory receptor by an odorant like (4R,7S)-Hexamethylindanopyran is a dynamic process involving precise molecular interactions, conformational changes in the receptor, and the initiation of a downstream signaling cascade.

The binding of an odorant occurs within a pocket formed by the transmembrane helices of the olfactory receptor. researchgate.netbiorxiv.org For musk compounds, specific amino acid residues within this binding pocket are crucial for recognition and activation. Studies on human musk receptors, such as OR5AN1 and OR1A1, have identified key residues involved in binding. researchgate.netpnas.org For example, in OR5AN1, which responds to various musk compounds, a tyrosine residue (Tyr260) in the sixth transmembrane helix (TM6) is critical for forming a hydrogen bond with the odorant. researchgate.netpnas.org The binding pocket is further defined by surrounding aromatic and hydrophobic residues, including phenylalanine residues, which stabilize the ligand through hydrophobic interactions. pnas.orgresearchgate.net

While the specific receptor for (4R,7S)-Hexamethylindanopyran is still under investigation, it is hypothesized that its binding would involve similar interactions within the binding pocket of a responsive OR. The size and shape of the binding pocket, influenced by regions like the second extracellular loop (ECL2), play a gatekeeping role and help determine which molecules can bind. frontiersin.org

The binding of an odorant molecule induces significant conformational changes in the olfactory receptor. nih.govtandfonline.com These dynamic shifts are essential for receptor activation and subsequent G protein coupling. Molecular dynamics simulations have revealed that upon ligand binding, transmembrane helices, particularly TM6 and TM7, undergo hinging motions and tilting. tandfonline.com

Furthermore, the extracellular loops of the receptor are also involved in this dynamic process. For example, structural changes in the third extracellular loop (ECL3) have been shown to be capable of triggering the activation of a human olfactory receptor. nih.govbiorxiv.org These conformational changes are not localized to the binding pocket but propagate through the receptor structure to the intracellular domains where G protein coupling occurs. biorxiv.org

Once (4R,7S)-Hexamethylindanopyran binds to its cognate olfactory receptor and induces the necessary conformational changes, a well-defined signal transduction cascade is initiated. This canonical pathway in vertebrate olfactory sensory neurons is mediated by G proteins and the second messenger cAMP. nih.govgoogle.comnih.gov

The key steps in this pathway are as follows:

G Protein Activation: The activated OR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein, Gαolf. It promotes the exchange of GDP for GTP on the Gαolf subunit. google.comresearchgate.net

Adenylate Cyclase Stimulation: The GTP-bound Gαolf subunit dissociates from the βγ subunits and activates type III adenylyl cyclase. google.com

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govgoogle.com

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron. google.com

Depolarization and Action Potential: The opening of CNG channels leads to an influx of Na+ and Ca2+ ions, causing depolarization of the neuron. This depolarization, if it reaches the threshold, triggers an action potential that is transmitted to the brain. google.comnih.gov

Some studies also suggest the existence of TRPC2-independent signaling pathways in certain vomeronasal sensory neurons, which may involve arachidonic acid as a signaling molecule, but the primary pathway for most odorants, likely including musks, is the cAMP-mediated cascade. nih.gov

Influence of Molecular Shape, Size, and Hydrophobic Interactions on Receptor Affinity

The affinity of an odorant for its receptor is a critical determinant of its perceived intensity and is heavily influenced by the molecule's physicochemical properties. For polycyclic musks like (4R,7S)-Hexamethylindanopyran, molecular shape, size, and hydrophobic interactions are paramount.

The stereochemistry of Hexamethylindanopyran isomers has a significant impact on their olfactory properties. Research has shown that the (4S,7R) and (4S,7S) isomers of Galaxolide are the most potent, with very low odor thresholds, highlighting the importance of precise molecular geometry for effective receptor activation. wikipedia.org This specificity suggests that the binding pocket of the corresponding olfactory receptor is structurally constrained, and only molecules with a complementary shape can bind with high affinity.

Hydrophobic interactions play a dominant role in the binding of musk compounds. pnas.orgrsc.org The nonpolar nature of the hexamethylindanopyran structure facilitates its interaction with the hydrophobic amino acid residues that typically line the binding pockets of olfactory receptors. pnas.orgresearchgate.net Quantitative structure-activity relationship (QSAR) models have shown that hydrophobic and nonpolar interactions contribute significantly to the binding affinities of musk odorants. pnas.org The large, rigid structure of polycyclic musks may also contribute to their high affinity and persistence as fragrance ingredients.

Computational Chemistry and Structure Activity Relationship Sar Studies of 4r,7s Hexamethylindanopyran

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Olfactory Perception

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. creative-biolabs.com In the context of olfaction, QSAR aims to predict the odor character or intensity of a molecule based on its physicochemical properties. nih.gov For fragrance molecules like (4R,7S)-Hexamethylindanopyran, QSAR models can help identify the key molecular features responsible for its characteristic scent, guiding the synthesis of novel analogues with enhanced or modified olfactory profiles. theraindx.com The development of robust QSAR models is a critical step in understanding the complex code of olfaction. europa.eunih.gov

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For modeling the olfactory perception of compounds like (4R,7S)-Hexamethylindanopyran, a combination of steric, electronic, and topological descriptors is typically employed. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, which are critical for fitting into the binding pocket of an olfactory receptor. Examples include molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices).

Electronic Descriptors: These relate to the distribution of electrons within the molecule, influencing non-covalent interactions like hydrogen bonds and van der Waals forces. Common electronic descriptors include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological Descriptors: These are numerical representations of molecular connectivity and branching. They provide a simplified 2D representation of the molecule's structure. Examples include connectivity indices and path counts.

The table below summarizes key descriptors used in QSAR studies of fragrance compounds.

Table 1: Selected Molecular Descriptors in Olfactory QSAR

| Descriptor Category | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Steric | Molecular Weight | Size and bulk of the molecule |

| Molar Volume | Three-dimensional size | |

| Ovality | Deviation from a spherical shape | |

| Electronic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, influencing transport to the receptor |

| Dipole Moment | Polarity and electrostatic interactions | |

| HOMO/LUMO Energies | Electron-donating/accepting ability | |

| Topological | Wiener Index | Molecular branching and compactness |

| Balaban Index | Distance-based topological shape |

To ensure a QSAR model is robust and has predictive power, it must be rigorously validated. Validation assesses the model's ability to make accurate predictions for new compounds not used in its development. The two primary methods for this are cross-validation and the use of an external test set.

Cross-Validation: This technique involves partitioning the initial dataset into smaller subsets. The model is repeatedly trained on some of these subsets and tested on the remaining one. A common form is "leave-one-out" cross-validation, where the model is built using all but one compound and then used to predict the activity of the excluded compound. This process is repeated for every compound in the dataset. The resulting statistics, such as the cross-validated R² (q²), indicate the model's internal consistency and predictive ability.

External Test Set: This is considered the most stringent form of validation. The initial dataset is split into a "training set," used to build the model, and an "external test set," which is kept separate. The model's predictive power is then evaluated by how well it predicts the activities of the compounds in the external test set. A high correlation between predicted and actual values for the external set confirms the model's generalizability.

Molecular Docking Simulations for Predicting Ligand-Olfactory Receptor Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. theraindx.complos.org For (4R,7S)-Hexamethylindanopyran, docking simulations are used to predict its binding mode and affinity with specific olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs). nih.gov These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The success of a molecular docking experiment depends on the chosen search algorithm and scoring function.

Search Algorithms: These algorithms explore the vast conformational space of the ligand and the receptor's binding site to find the most favorable binding poses. Algorithms range from systematic searches to stochastic methods like Monte Carlo and genetic algorithms. For flexible ligands like (4R,7S)-Hexamethylindanopyran, algorithms that allow for ligand flexibility are essential.

Scoring Functions: After generating potential binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding free energy of the ligand-receptor complex. They can be force-field-based, empirical, or knowledge-based. The goal is to identify the pose with the lowest energy score, which is predicted to be the most stable and representative of the true binding mode.

Research has shown that different isomers of hexamethylindanopyran can have varying affinities for the same receptor. For example, molecular docking simulations suggested that the (4R,7S) isomer has a weaker binding affinity for the human olfactory receptor OR5AN1 compared to the (4S,7S) isomer. vulcanchem.com

Docking simulations can identify the specific amino acid residues within the olfactory receptor's binding pocket that are crucial for interacting with (4R,7S)-Hexamethylindanopyran. nih.gov Olfactory receptors have highly variable transmembrane domains which contribute to the diversity of odor recognition. plos.org Identifying these key residues is fundamental to understanding the basis of odor perception and specificity. plos.org For instance, studies on the mouse eugenol (B1671780) receptor (mOR-EG) have identified key hydrophobic residues like Phenylalanine and Leucine, as well as polar residues like Serine and Asparagine, as being critical for ligand binding. plos.org While specific residue interactions for (4R,7S)-Hexamethylindanopyran are a subject of ongoing research, it is hypothesized that hydrophobic and van der Waals interactions with nonpolar residues within the transmembrane helices of receptors like OR5AN1 are the primary drivers of binding. vulcanchem.comresearchgate.net

Table 2: Potential Interacting Residue Types in Olfactory Receptors

| Residue Type | Example Amino Acids | Potential Role in Binding (4R,7S)-Hexamethylindanopyran |

|---|---|---|

| Aromatic | Phenylalanine (Phe), Tyrosine (Tyr) | Pi-stacking and hydrophobic interactions with the indane ring system. |

| Aliphatic | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic interactions with the hexamethyl groups and hydrocarbon backbone. |

| Polar (uncharged) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Potential for weak hydrogen bonding with the pyran oxygen atom. |

Molecular Dynamics Simulations for Investigating Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing the conformational flexibility of both the ligand and the receptor and the dynamic process of their interaction. dovepress.comrsc.org This is particularly important for understanding how (4R,7S)-Hexamethylindanopyran, a flexible molecule, adapts its shape upon entering the binding pocket and how the receptor, in turn, may change its conformation to accommodate the ligand.

Enhanced sampling techniques, such as Accelerated Molecular Dynamics (aMD), are often necessary to simulate rare events like ligand binding and unbinding within computationally feasible timescales. nih.govnih.gov These simulations can reveal the entire binding pathway, identify metastable intermediate states, and provide a more accurate estimation of binding free energies by accounting for the entropy of the system. nih.govcecam.org By integrating cryo-electron microscopy data with MD simulations, researchers are beginning to unravel the activation mechanisms of olfactory receptors, providing a more complete picture of how the binding of an odorant molecule like (4R,7S)-Hexamethylindanopyran leads to a neural signal. nih.gov

Table 3: Compound Names Mentioned in the Article

| Trivial/Trade Name | Systematic Name |

|---|---|

| Hexamethylindanopyran, (4R,7S)- | (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene nih.gov |

| Cashmeran | 1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl-ethan-1-one |

| Galaxolide | 4,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene wikipedia.org |

| Vulcanolide | Not available |

| Eugenol | 2-Methoxy-4-(2-propen-1-yl)phenol |

Theoretical Prediction of Olfactory Profiles Based on Stereochemical and Structural Features

The olfactory profile of a molecule is intrinsically linked to its three-dimensional structure. In the case of Hexamethylindanopyran, the stereochemistry at the chiral centers, C4 and C7, dictates the molecule's shape and, consequently, its interaction with olfactory receptors. While the commercial product Galaxolide is a mixture of isomers, research has demonstrated that not all isomers contribute equally to its characteristic sweet, floral, and woody musk scent.

Studies have shown that the configuration at the C4 position is a critical determinant of the musk odor. Olfactory characterization has revealed that isomers with a (4S) configuration are potent musk odorants, whereas their (4R) counterparts are significantly weaker. Specifically, the (4R,7S)-isomer of Hexamethylindanopyran is described as having a very weak, mainly fruity odor, a stark contrast to the powerful musk notes of the (4S,7R) and (4S,7S) isomers. This difference underscores the high stereospecificity of the olfactory receptors involved in musk perception.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural properties with its biological activity, have been instrumental in developing olfactophore models for musk compounds. These models propose that a specific spatial arrangement of hydrophobic groups and a hydrogen bond acceptor is necessary for a molecule to elicit a musk odor. For Hexamethylindanopyran, the specific arrangement of the methyl groups and the ether oxygen in the (4R,7S) configuration does not optimally fit the established musk olfactophore, leading to its diminished musk character and the emergence of other scent facets like fruitiness.

A comparison of the olfactory properties of Hexamethylindanopyran isomers highlights these structure-activity relationships:

| Isomer | IUPAC Name | Olfactory Profile |

| (4R,7S)-Hexamethylindanopyran | (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | Very weak, mainly fruity odor. nih.gov |

| (4S,7S)-Hexamethylindanopyran | (4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | Powerful musk odor. |

| (4S,7R)-Hexamethylindanopyran | (4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | Powerful, typical musk odor. nih.gov |

| (4R,7R)-Hexamethylindanopyran | (4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | Weak, musky, uncharacteristic odor. nih.gov |

This table is generated based on available data and research findings.

In Silico Approaches for Decoding Odorant-Olfactory Receptor Interactions

The precise mechanisms by which odorants bind to and activate olfactory receptors (ORs) are a significant area of research, with in silico methods providing crucial tools for investigation. nih.gov Since obtaining crystal structures of ORs is notoriously difficult, computational techniques like homology modeling and molecular docking are employed to predict their three-dimensional structures and simulate their interactions with ligands like (4R,7S)-Hexamethylindanopyran. nih.govnih.govgenominfo.org

Homology modeling involves constructing a 3D model of a target protein based on the known structure of a related homologous protein. genominfo.org For ORs, templates are often derived from other G protein-coupled receptors (GPCRs), such as rhodopsin or the β2-adrenergic receptor. nih.gov Once a model of an OR is generated, molecular docking can be used to predict the preferred binding pose and affinity of an odorant within the receptor's binding pocket. nih.gov

Studies focusing on musk compounds have identified the human olfactory receptor OR5AN1 as being responsive to some macrocyclic and nitro musks. nih.gov However, this receptor does not respond to polycyclic musks like Galaxolide. nih.gov This suggests that other receptors are responsible for the perception of Hexamethylindanopyran isomers. Further research has pointed to a possible role for the OR6B3 gene in specific anosmia to Galaxolide, indicating it might be a receptor for this type of musk. researchgate.net

Molecular docking simulations have been used to compare the binding affinities of different Hexamethylindanopyran stereoisomers to modeled human olfactory receptors. One such study revealed that (4R,7S)-Hexamethylindanopyran has a 23% weaker binding affinity for the human OR5AN1 receptor compared to the more potent (4S,7S) isomer. vulcanchem.com This computational finding aligns with the experimental olfactory data, where the (4R,7S) isomer is perceived as a much weaker musk. The lower binding affinity can be attributed to a less favorable fit within the receptor's binding site due to its specific stereochemistry.

These computational approaches are essential for building a comprehensive understanding of the olfactory code, allowing researchers to predict how subtle changes in a molecule's structure, such as the stereochemistry of (4R,7S)-Hexamethylindanopyran, can lead to significant differences in scent perception.

| Computational Method | Application to (4R,7S)-Hexamethylindanopyran | Key Findings |

| Homology Modeling | Generation of 3D structures for human olfactory receptors (e.g., OR5AN1). nih.govgenominfo.org | Provides a structural basis for subsequent docking studies. nih.gov |

| Molecular Docking | Prediction of binding pose and affinity of Hexamethylindanopyran isomers within the binding sites of modeled ORs. nih.govvulcanchem.com | The (4R,7S) isomer shows a 23% weaker binding affinity to OR5AN1 than the (4S,7S) isomer. vulcanchem.com |

| QSAR | Development of olfactophore models for musk odorants. | The structure of (4R,7S)-Hexamethylindanopyran does not perfectly match the requirements of the musk olfactophore. |

This table summarizes the application of in silico methods to the study of Hexamethylindanopyran and related musk compounds.

Advanced Analytical and Characterization Techniques in 4r,7s Hexamethylindanopyran Research

Chiral Chromatography Applications for Enantiomeric Analysis

Chiral chromatography is fundamental for separating enantiomers, which are mirror-image isomers that often exhibit different biological activities but have identical physical and chemical properties in a non-chiral environment. csfarmacie.cz For a compound like Hexamethylindanopyran, which has two chiral centers, separating the various stereoisomers is essential for accurate research.

Chiral Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful and highly sensitive method for the enantiomeric analysis of volatile and semi-volatile compounds like Hexamethylindanopyran. nih.gov This technique is particularly useful for detecting low concentrations of specific enantiomers in complex environmental or biological samples. thegoodscentscompany.com

The separation is achieved using a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val, which interacts differently with each enantiomer, causing them to travel through the column at different rates. nih.gov Following separation by GC, the tandem mass spectrometer (MS/MS) provides enhanced selectivity and sensitivity. It works by selecting the molecular ion of the compound, fragmenting it, and then detecting a specific fragment ion. This two-stage filtering process minimizes interference from other co-eluting compounds, allowing for precise quantification of individual enantiomers like (4R,7S)-Hexamethylindanopyran. Research has demonstrated the use of GC-MS for analyzing polycyclic musks in various matrices. thegoodscentscompany.com

Table 1: Example Parameters for Chiral GC-MS Analysis of Polycyclic Musks

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column Type | Chirasil-L-Val or Cyclodextrin-based | Enantiomeric Separation |

| Carrier Gas | Helium or Hydrogen | Mobile phase for compound transport |

| Ionization Mode | Electron Ionization (EI) | Creates ions for mass analysis |

| MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for separating enantiomers. rsc.org Unlike GC, HPLC is suited for a broader range of compounds, including those that are not easily volatilized. The separation relies on a chiral stationary phase (CSP) packed into the HPLC column. csfarmacie.cz

For compounds like Hexamethylindanopyran, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are commonly employed. rsc.orgresearchgate.net The principle of separation is based on the formation of temporary, diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com The (4R,7S)-enantiomer and its counterparts will have slightly different interaction strengths with the CSP due to their unique three-dimensional shapes, leading to different retention times and successful separation. csfarmacie.cz Coupling the HPLC system with a standard UV detector or an optical rotation detector can confirm the identity and elution order of the enantiomers. mdpi.com

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound. High-resolution techniques are necessary to provide the detail required to verify the specific structure of (4R,7S)-Hexamethylindanopyran.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. libretexts.org

1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity, while a ¹³C NMR spectrum shows the different types of carbon atoms. libretexts.orgpressbooks.pub For isomers like (4R,7S)-Hexamethylindanopyran, the distinct spatial arrangement of atoms compared to its diastereomers leads to subtle but measurable differences in the chemical shifts of corresponding protons and carbons. researchgate.nettutorchase.com This allows for differentiation between isomers.

2D NMR (HSQC and HMBC): Two-dimensional NMR techniques provide more detailed connectivity information.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This helps in assigning specific signals to the correct atoms in the hexamethylindanopyran framework.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduresearchgate.net By piecing together these long-range correlations, chemists can unambiguously confirm the complex, fused-ring structure of Hexamethylindanopyran.

Table 2: Predicted NMR Correlation Types for Structural Confirmation

| NMR Experiment | Information Provided | Application to (4R,7S)-Hexamethylindanopyran |

|---|---|---|

| ¹H NMR | Number and type of proton environments, splitting patterns. | Distinguishes isomers based on unique chemical shifts. |

| ¹³C NMR | Number of unique carbon environments. | Confirms the 18 carbon atoms in the structure. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Assigns protons to their directly bonded carbons. |

| HMBC | ¹H-¹³C correlations over 2-3 bonds. | Confirms the connectivity of the entire ring system and substituent placement. |

Mass spectrometry (MS) provides information about the mass of a molecule and can reveal structural details through the analysis of its fragmentation patterns. libretexts.org For (4R,7S)-Hexamethylindanopyran (C₁₈H₂₆O), high-resolution mass spectrometry would confirm its exact molecular weight of 258.1984 g/mol . nih.gov

When the molecule is ionized in the mass spectrometer (e.g., by electron impact), it breaks apart in a predictable manner. This fragmentation pattern serves as a molecular fingerprint. miamioh.edu Key fragmentation pathways for Hexamethylindanopyran would likely include:

Cleavage of the ether linkage in the pyran ring.

Loss of methyl (CH₃) groups.

Rearrangements within the ring structure.

Analyzing these specific fragment ions helps to confirm the identity of the compound, even in a complex mixture. researchgate.net Modern high-resolution MS techniques can provide sufficient accuracy to distinguish between compounds with very similar masses. biorxiv.org

Isotope Analysis for Tracing Synthesis Pathways and Environmental Fate Studies

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical method used to determine the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of an individual compound. tersusenv.com This technique provides insights that concentration measurements alone cannot.

CSIA can be used as a forensic tool to trace the origin of (4R,7S)-Hexamethylindanopyran. mdpi.com Different manufacturing processes or starting materials can result in slight variations in the stable carbon isotope ratio (δ¹³C) of the final product. nih.gov This isotopic "fingerprint" can potentially be used to distinguish between sources of the compound in the environment. thegoodscentscompany.com

Furthermore, CSIA is a powerful tool for studying the environmental fate of contaminants. researchgate.net When a compound like Hexamethylindanopyran undergoes degradation in the environment, whether through biodegradation by microorganisms or abiotic processes like photolysis, the rates of reaction can be slightly different for molecules containing the heavier ¹³C isotope versus the lighter ¹²C isotope. tersusenv.comdtic.mil This process, known as isotopic fractionation, leads to a change in the isotopic ratio of the remaining, undegraded compound. By measuring this change over time, scientists can track the extent and mechanism of degradation in soil, water, and sediment. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 4r,7s Hexamethylindanopyran

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of hexamethylindanopyran, such as the (4R,7S) configuration, presents a significant challenge in organic chemistry. The precise spatial arrangement of the methyl groups is crucial for its characteristic odor profile. Current synthesis of hexamethylindanopyran often results in a mixture of isomers. smolecule.com Therefore, the development of highly stereoselective synthetic routes to isolate or predominantly produce the (4R,7S) isomer is a key area of research.

One promising approach involves stereoselective cyclization reactions. vulcanchem.com This can be achieved through the use of chiral catalysts or by starting with precursors that already possess the desired stereochemistry. Research in this area could focus on:

Catalyst Development : Investigating new chiral catalysts that can direct the cyclization to favor the formation of the (4R,7S) isomer with high enantiomeric excess.

Precursor Design : Synthesizing advanced precursors, such as 2,3-dimethyl-1,5-pentanediol with the correct stereochemistry, which can then be cyclized to yield the target molecule. vulcanchem.com

Reaction Condition Optimization : Meticulously controlling reaction conditions such as temperature and solvents to enhance the stereoselectivity of the cyclization process.

A summary of potential stereoselective synthesis strategies is presented below:

Table 1: Potential Stereoselective Synthesis Strategies for (4R,7S)-Hexamethylindanopyran

| Strategy | Description | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Lewis acids or organocatalysts) to control the stereochemical outcome of the key cyclization step. | Design and screening of novel, highly efficient chiral catalysts. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (the "chiral pool") to introduce the desired stereocenters early in the synthetic sequence. | Identification of suitable and cost-effective chiral precursors. |

| Enzymatic Resolution | Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. | Screening for enzymes with high stereoselectivity for hexamethylindanopyran precursors or the final product. |

Deeper Elucidation of Olfactory Receptor Subtype Selectivity for Specific Hexamethylindanopyran Isomers

The human sense of smell is incredibly nuanced, capable of distinguishing between subtle variations in molecular structure. nih.gov The interaction between an odorant molecule and olfactory receptors (ORs) is the first step in odor perception. For polycyclic musks like hexamethylindanopyran, the olfactory receptor OR5A2 has been identified as a key receptor. nih.govnih.gov

Future research should focus on a more detailed understanding of how different hexamethylindanopyran isomers, including (4R,7S), interact with a wider range of olfactory receptor subtypes. This can be achieved through:

In Vitro Receptor Assays : Functionally expressing human olfactory receptors in cell lines (e.g., HEK293 cells) and measuring their response to different isomers. nih.gov This can help to identify the specific ORs that are most sensitive to the (4R,7S) isomer.

Molecular Docking Studies : Using computational models to simulate the binding of different isomers to the three-dimensional structures of olfactory receptors. vulcanchem.com This can provide insights into the specific molecular interactions that determine binding affinity and selectivity.

Comparative Analysis : Comparing the receptor activation profiles of the (4R,7S) isomer with other stereoisomers, such as the (4R,7R) and (4S,7S) forms, to understand the structure-activity relationship at the receptor level. smolecule.com

Initial studies have already shown that different isomers exhibit varying affinities for certain receptors. For instance, molecular docking simulations suggest that the (4R,7S)-isomer has a 23% weaker affinity for the human OR5AN1 receptor compared to the (4S,7S) isomer. vulcanchem.com A deeper understanding of these selective interactions is crucial for designing new musk compounds with tailored scent profiles.

Integration of Cheminformatics and Machine Learning for Predictive Olfactory Modeling

The ability to predict the odor of a molecule from its chemical structure is a major goal in fragrance chemistry. nih.govnih.gov Cheminformatics and machine learning are powerful tools that are increasingly being used to tackle this challenge. mdpi.comresearchgate.net For a complex molecule like (4R,7S)-Hexamethylindanopyran, these computational approaches can be invaluable.

Future research in this area could involve:

Developing Predictive Models : Training machine learning models, such as graph neural networks (GNNs), on large datasets of fragrance molecules and their associated odor descriptors to predict the scent of novel compounds. themoonlight.ioarxiv.orgreading.ac.uk

Structure-Odor Relationship Studies : Using these models to identify the key structural features of (4R,7S)-Hexamethylindanopyran that are responsible for its specific odor characteristics. mdpi.com

Virtual Screening : Employing computational models to screen large virtual libraries of molecules to identify new potential musk compounds with desirable scent profiles, potentially leading to the discovery of novel fragrances. nih.gov

The development of accurate predictive models could significantly accelerate the discovery and design of new fragrance ingredients, reducing the need for extensive and time-consuming experimental screening. themoonlight.ioplos.org

Table 2: Machine Learning Approaches in Olfactory Modeling

| Technique | Application to (4R,7S)-Hexamethylindanopyran | Potential Outcome |

|---|---|---|

| Graph Neural Networks (GNNs) | Predicting the odor profile based on the molecular graph structure. | Accurate prediction of the musky, floral, and woody notes of the isomer. wikipedia.orgbiorxiv.org |

| Rough Set-based Machine Learning (RSML) | Identifying the structural rules that determine the odor characteristics. mdpi.com | A clear understanding of the structure-odor relationship. |

| Logistic Regression | Predicting the likelihood of a molecule possessing an odor based on its physicochemical properties. themoonlight.io | Screening for new molecules with a high probability of having a musk scent. |

Exploration of (4R,7S)-Hexamethylindanopyran in Advanced Chemical Material Applications

While primarily known for its fragrance, the unique polycyclic ether structure of (4R,7S)-Hexamethylindanopyran suggests potential for applications beyond the perfume industry. Polycyclic ethers are a class of compounds with diverse and interesting properties, and they have found applications in various fields, including materials science and medicine. lboro.ac.ukresearchgate.net

Future research could explore the following possibilities:

Monomers for Polymerization : Investigating the potential of functionalized derivatives of hexamethylindanopyran as monomers for the synthesis of novel polymers. The rigid, three-dimensional structure could impart unique thermal and mechanical properties to the resulting materials. rsc.org

Scaffolds in Medicinal Chemistry : The polycyclic framework could serve as a scaffold for the development of new therapeutic agents. The specific stereochemistry of the (4R,7S) isomer could be crucial for achieving selective interactions with biological targets. researchgate.net

Chiral Stationary Phases : The enantiomerically pure form of the compound could potentially be used in the development of chiral stationary phases for chromatography, aiding in the separation of other chiral molecules.

While these applications are currently speculative, they represent exciting new frontiers for research into this fascinating molecule.

Research into Green and Sustainable Production Methods for Industrial Relevance

The fragrance industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. freshmusc.commarkwideresearch.com For synthetic musks like hexamethylindanopyran, this means moving away from traditional chemical syntheses that may use harsh reagents and produce significant waste. matinmartin.co.uk

Future research in this area will likely focus on:

Biocatalysis : Utilizing enzymes or whole-cell microorganisms to carry out key steps in the synthesis. cnr.itrsc.org Biocatalytic methods often offer high selectivity under mild conditions and are more environmentally benign than traditional chemical methods. acs.orgresearchgate.netnih.gov

Fermentation : Developing fermentation processes using engineered microorganisms to produce hexamethylindanopyran or its precursors from renewable feedstocks. forbes.com

Renewable Starting Materials : Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals. escholarship.org

Flow Chemistry : Implementing continuous flow technologies for the synthesis, which can lead to improved efficiency, safety, and reduced waste compared to batch processes. researchgate.net

The development of green and sustainable production methods is not only environmentally responsible but also economically advantageous, as it can lead to more efficient and cost-effective manufacturing processes. researchgate.netsemanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.